Ethyl 1-isocyanatocyclobutane-1-carboxylate
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Overview
Description
Ethyl 1-isocyanatocyclobutane-1-carboxylate is a chemical compound with the molecular formula C₈H₁₁NO₃ and a molecular weight of 169.18 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . This compound is characterized by its unique structure, which includes an isocyanate group attached to a cyclobutane ring.
Chemical Reactions Analysis
Ethyl 1-isocyanatocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can participate in nucleophilic substitution reactions, forming urea derivatives.
Addition Reactions: The compound can react with alcohols and amines to form carbamates and ureas, respectively.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form amines and carbon dioxide.
Common reagents used in these reactions include alcohols, amines, and water, under conditions that may vary depending on the desired product. Major products formed from these reactions include urea derivatives, carbamates, and amines.
Scientific Research Applications
Ethyl 1-isocyanatocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and protein modifications due to its reactive isocyanate group.
Medicine: Research involving this compound may contribute to the development of new drugs, particularly those targeting specific enzymes or proteins.
Mechanism of Action
The mechanism of action of Ethyl 1-isocyanatocyclobutane-1-carboxylate involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity allows it to modify proteins and enzymes, potentially altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Ethyl 1-isocyanatocyclobutane-1-carboxylate can be compared to other isocyanate-containing compounds, such as:
Methyl isocyanate: Known for its use in the production of pesticides and its high reactivity.
Phenyl isocyanate: Used in the synthesis of pharmaceuticals and polymers.
Ethyl isocyanate: Similar in structure but lacks the cyclobutane ring, making it less sterically hindered and more reactive in certain reactions.
The uniqueness of this compound lies in its cyclobutane ring, which imparts specific steric and electronic properties that influence its reactivity and applications.
Properties
IUPAC Name |
ethyl 1-isocyanatocyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-2-12-7(11)8(9-6-10)4-3-5-8/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEFTWIDTCMAOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)N=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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